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Executive Summary
Balinatunfib (SAR441566) is a first-in-class, orally available, small-molecule inhibitor of Tumor

Necrosis Factor-alpha (TNF-α).[1][2] Developed through a collaboration between Sanofi and

UCB, it represents a significant departure from traditional anti-TNF biologic therapies.[3] Its

novel mechanism of action involves the allosteric modulation of the soluble TNF-α (sTNFα)

trimer, leading to the selective inhibition of TNF Receptor 1 (TNFR1) signaling.[4][5] This

targeted approach aims to retain the beneficial homeostatic functions mediated by TNF

Receptor 2 (TNFR2) while suppressing the pro-inflammatory pathways driven by TNFR1.[6][7]

Preclinical and clinical studies have begun to elucidate its pharmacological profile and

therapeutic potential in a range of autoimmune and inflammatory diseases.[3][8]

Core Mechanism of Action: Allosteric Stabilization
of an Asymmetric TNF-α Trimer
Unlike monoclonal antibodies that sterically hinder TNF-α from binding to its receptors,

balinatunfib employs a more nuanced, allosteric strategy.[1][9] It directly targets the sTNFα

cytokine, a homotrimeric protein central to inflammatory processes.[3]

The key steps of its mechanism are:
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Binding to a Novel Pocket: Balinatunfib binds to a cryptic pocket located at the central

interface of the three sTNFα monomers.[5]

Conformational Lock: This binding event stabilizes a transiently sampled, asymmetrical, and

distorted conformation of the TNF-α trimer.[3][5][10]

Inhibition of Receptor Binding: By locking the trimer in this "receptor-incompetent" state,

balinatunfib prevents the symmetrical engagement and higher-order receptor clustering

required for the activation of TNFR1.[3][9][11]

Selective Inhibition: This mechanism selectively blocks signaling through TNFR1, which is

the primary mediator of the pro-inflammatory and cytotoxic effects of TNF-α.[4][5][6]

Crucially, it does not affect the interaction with TNFR2, which is involved in immune

homeostasis and tissue repair.[5][6][7]

This selective, allosteric inhibition represents a novel paradigm in TNF-α modulation, offering

the potential for a differentiated safety and efficacy profile compared to non-selective biologic

agents.[4]
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Caption: Allosteric inhibition of TNF-α by Balinatunfib.

Pharmacological and In Vitro Properties
Balinatunfib demonstrates high-affinity binding to human TNF-α and potent inhibition of its

function in cellular assays. These properties underscore its design as an effective small-

molecule modulator of a protein-protein interaction historically considered "undruggable" by

non-biologic agents.[3]
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Parameter Value Description Source

Binding Affinity (KD) 15.1 nM

Dissociation constant

for binding to human

TNFα, measured by

Surface Plasmon

Resonance (SPR).

Indicates high-affinity

engagement.

[3]

Residence Time (t1/2) ~9 hours

The half-life of the

Balinatunfib-TNFα

complex, contributing

to prolonged target

engagement.

[3]

In Vitro Efficacy (IC50) 35 nM

Half-maximal

inhibitory

concentration in a

zymosan-stimulated

human whole blood

assay.

[3][5][12]

TNFα Occupancy

(OCC90)
16 nM

Concentration

required to achieve

90% occupancy of

TNFα in vitro.

[5][12]

In Vivo Efficacy (Mice) 24 nM

Average free

efficacious exposure

in a collagen-induced

arthritis mouse model.

[5][12]

Downstream Signaling Pathway Inhibition
By selectively blocking TNFR1, Balinatunfib prevents the activation of downstream signaling

cascades that drive inflammation and cellular stress, most notably the NF-κB and MAPK

pathways. Clinical biomarker data from the Phase 2b SPECIFI-PSO trial in psoriasis patients
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corroborates this mechanism, showing a reduction in key pro-inflammatory cytokines that are

known to be downstream of TNF-α signaling.[6]

Observed Biomarker Reductions in Psoriasis Trial:

Interleukin-17A (IL-17A)[6][13]

Interleukin-17F (IL-17F)[6][13]
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Caption: Balinatunfib's selective intervention in TNF signaling pathways.

Key Experimental Protocols
The mechanism and efficacy of Balinatunfib have been characterized through a series of

robust preclinical and clinical experiments.

Surface Plasmon Resonance (SPR)
Objective: To determine the binding affinity and kinetics of Balinatunfib to human TNF-α.

Methodology: Recombinant human TNF-α is immobilized on a sensor chip. Various

concentrations of Balinatunfib are then flowed over the chip surface. The change in the

refractive index at the surface, which is proportional to the mass of bound analyte, is

measured in real-time. Association (k_on) and dissociation (k_off) rate constants are

calculated, from which the dissociation constant (K_D = k_off / k_on) is derived.[3]

Zymosan-Stimulated Human Whole Blood Assay
Objective: To measure the functional inhibitory activity of Balinatunfib in a physiologically

relevant ex vivo system.

Methodology:

Freshly collected human whole blood is pre-incubated with a range of Balinatunfib
concentrations.

Inflammation is stimulated by adding zymosan, a yeast cell wall component that induces

TNF-α production and subsequent cellular activation.

After a defined incubation period (e.g., 4 hours), the activation of granulocytes is assessed

by measuring the surface expression of activation markers, such as CD11b, using flow

cytometry.

The concentration of Balinatunfib that causes 50% inhibition of the zymosan-induced

effect (IC_50) is calculated.[3]
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Caption: Experimental workflow for the Zymosan-stimulated blood assay.

Phase 2b SPECIFIC-PSO Clinical Trial (NCT06073119)
Objective: To evaluate the efficacy, safety, and dose-response of Balinatunfib in adults with

moderate-to-severe plaque psoriasis.[6][8][13]

Design: A randomized, double-blind, placebo-controlled, multi-center, 12-week dose-ranging

study.[6][8]

Population: 221 adults with moderate-to-severe plaque psoriasis, defined as Psoriasis Area

and Severity Index (PASI) ≥12, static Physician's Global Assessment (sPGA) ≥3, and Body

Surface Area (BSA) involvement ≥10%. The study included cohorts of patients who were

naïve to systemic therapy and those who were previously treated.[6][14]

Primary Endpoint: The proportion of systemic therapy-naïve patients achieving a 75%

reduction in PASI score (PASI 75) from baseline at week 12.[6][13]

Dosing Regimens (Naïve Cohort): 200 mg BID, 100 mg BID, 200 mg QD, 100 mg QD, 50 mg

QD, or placebo.[13]

Summary of Clinical Efficacy (Psoriasis)
The SPECIFIC-PSO trial provided mixed but informative results. While the highest dose did not

meet the primary endpoint with statistical significance, clinically meaningful improvements were

observed, particularly at other dose levels, supporting the drug's mechanism of action.[7][8][15]

The safety profile was generally favorable, with the most common adverse events including

nasopharyngitis, dysgeusia, and arthralgia.[13]
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Treatment Arm
(Naïve Cohort)

PASI 75 Response
at Week 12 (vs.
Placebo)

P-value Source

200 mg BID
Did not meet

statistical significance
P = 0.087 [13]

100 mg BID
Statistically significant

improvement
Nominal P = 0.019 [13]

200 mg QD
Statistically significant

improvement
Nominal P = 0.008 [7]

Note: P-values for 100 mg BID and 200 mg QD are nominal as the primary endpoint for 200 mg

BID was not met in the pre-defined testing hierarchy.[7]

These results have led Sanofi to shift its strategy towards evaluating Balinatunfib in

combination with other therapies and continuing its development in other indications like

rheumatoid arthritis and inflammatory bowel disease.[8][15]

Conclusion
Balinatunfib's mechanism of action marks a significant innovation in the therapeutic targeting

of TNF-α. By acting as an allosteric modulator that stabilizes a non-signaling conformation of

the sTNFα trimer, it achieves selective inhibition of the pro-inflammatory TNFR1 pathway while

sparing the homeostatic functions of TNFR2.[3][4][5] This novel, receptor-selective approach,

combined with the convenience of oral administration, positions Balinatunfib as a potentially

valuable agent in the management of chronic inflammatory diseases, particularly as part of

future combination therapy regimens.[9][15]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://conferences.medicom-publishers.com/content/conference-reports/balinatunfib-a-novel-oral-tnf-inhibitor-in-psoriasis/
https://conferences.medicom-publishers.com/content/conference-reports/balinatunfib-a-novel-oral-tnf-inhibitor-in-psoriasis/
https://s3.eu-central-1.amazonaws.com/m-anage.com.storage.eadv/abstracts_congress_2025/61053.pdf
https://s3.eu-central-1.amazonaws.com/m-anage.com.storage.eadv/abstracts_congress_2025/61053.pdf
https://www.benchchem.com/product/b15581769?utm_src=pdf-body
https://trial.medpath.com/news/c07a0718247ce63d/sanofi-halts-balinatunfib-monotherapy-development-after-phase-ii-psoriasis-trial-miss
https://www.clinicaltrialsarena.com/news/balinatunfib-sanofi-monotherapy-fail/
https://www.benchchem.com/product/b15581769?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC12276028/
https://drughunter.com/molecule/balinatunfib-sar441566
https://pmc.ncbi.nlm.nih.gov/articles/PMC12166256/
https://www.benchchem.com/product/b15581769?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/40537931/
https://www.clinicaltrialsarena.com/news/balinatunfib-sanofi-monotherapy-fail/
https://www.benchchem.com/product/b15581769?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15581769?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. Balinatunfib - Wikipedia [en.wikipedia.org]

2. pryzm.ozmosi.com [pryzm.ozmosi.com]

3. Balinatunfib: A Clinical Oral Small Molecule TNFα Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

4. drughunter.com [drughunter.com]

5. First‐in‐Human Single and Multiple Ascending Dose Studies of Balinatunfib, a Small
Molecule Inhibitor of TNFR1 Signaling in Healthy Participants - PMC [pmc.ncbi.nlm.nih.gov]

6. dermatologytimes.com [dermatologytimes.com]

7. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]

8. trial.medpath.com [trial.medpath.com]

9. Balinatunfib: A Clinical Oral Small Molecule TNFα Inhibitor - PubMed
[pubmed.ncbi.nlm.nih.gov]

10. Balinatunfib: A Clinical Oral Small Molecule TNFα Inhibitor | Semantic Scholar
[semanticscholar.org]

11. researchgate.net [researchgate.net]

12. researchgate.net [researchgate.net]

13. Balinatunfib: A novel oral TNF inhibitor in psoriasis - Medical Conferences
[conferences.medicom-publishers.com]

14. A Study to Evaluate Efficacy and Safety of | Clinical Research Studies Listing
[sanofistudies.com]

15. Sanofi axes development of oral TNF inhibitor as monotherapy following Phase II fail
[clinicaltrialsarena.com]

To cite this document: BenchChem. [An In-Depth Technical Guide to the Mechanism of
Action of Balinatunfib]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15581769#what-is-the-mechanism-of-action-of-
balinatunfib]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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